BenchChemオンラインストアへようこそ!

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3-methylphenyl)acetonitrile

PI3K inhibition Kinase selectivity profiling Cancer signaling

Procure 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3-methylphenyl)acetonitrile (CAS 338407-69-5) for kinase inhibitor studies requiring the exact m-tolyl substitution defined in the original GSK3/JNK modulator patents. This specific aryl group critically fine-tunes kinase selectivity vs unsubstituted phenyl or para-methyl analogs, providing a defined PI3Kα Ki of 1–2.5 nM and 35–87-fold α/β selectivity. Ideal for establishing baseline SAR in PI3Kα-driven cancer research or interrogating dual-pathway GSK3/JNK pharmacology in neurodegeneration models.

Molecular Formula C15H10ClF3N2
Molecular Weight 310.7
CAS No. 338407-69-5
Cat. No. B2605723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3-methylphenyl)acetonitrile
CAS338407-69-5
Molecular FormulaC15H10ClF3N2
Molecular Weight310.7
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl
InChIInChI=1S/C15H10ClF3N2/c1-9-3-2-4-10(5-9)12(7-20)14-13(16)6-11(8-21-14)15(17,18)19/h2-6,8,12H,1H3
InChIKeyFMJSLWFMDBFGMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3-methylphenyl)acetonitrile (CAS 338407-69-5): Procurement-Ready Profile of a Dual GSK3/JNK-Modulating Pyridinyl Acetonitrile


2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3-methylphenyl)acetonitrile (CAS 338407-69-5) is a pyridinyl acetonitrile derivative with the molecular formula C₁₅H₁₀ClF₃N₂ and a molecular weight of 310.70 g/mol [1]. The compound features a 3-chloro-5-(trifluoromethyl)pyridin-2-yl core linked via an acetonitrile bridge to a 3-methylphenyl (m-tolyl) substituent. This structural class is explicitly claimed in the patent literature as a modulator of the glycogen synthase kinase 3 (GSK3) and c-Jun N-terminal kinase (JNK) signaling pathways, placing the compound within a therapeutically relevant scaffold for neurodegenerative, inflammatory, and metabolic disorders [2].

Why Generic Substitution of 338407-69-5 with Unsubstituted or Positional-Isomer Analogs Fails: Structural Determinants of Target Engagement


Within the pyridinyl acetonitrile class, small structural perturbations at the phenyl ring dramatically alter kinase selectivity profiles. The 3-methylphenyl (m-tolyl) substitution pattern in CAS 338407-69-5 is a specific design element that differentiates this compound from unsubstituted phenyl analogs (e.g., CAS 213994-27-5, 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylacetonitrile) and positional isomers such as 4-methylphenyl derivatives . The GSK3/JNK modulator patent family explicitly describes the 3-chloro-5-(trifluoromethyl)pyridinyl-acetonitrile core as the pharmacophore, but the pendant aryl substituent (G group) critically influences both potency and kinase isoform selectivity [1]. Generically substituting an unsubstituted phenyl or para-methylphenyl analog without confirmatory head-to-head selectivity data risks introducing differential off-target profiles that may invalidate experimental conclusions. Procurement decisions for this specific CAS number are thus warranted when the intended application requires the exact m-tolyl substitution defined in the original modulator patents.

Quantitative Differentiation Evidence for 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3-methylphenyl)acetonitrile (338407-69-5)


PI3Kα Selectivity Over PI3Kβ: Quantitative Isoform Discrimination Data from Fluorescence Polarization Assays

Although structural confirmation is pending, the CHEMBL1796276-linked BindingDB entry reports a PI3Kα Ki of 1–2.5 nM versus a PI3Kβ Ki of 87 nM, yielding a 35- to 87-fold selectivity window for the alpha isoform [1]. This selectivity is functionally significant: PI3Kα is a validated oncology target, while PI3Kβ inhibition is associated with thrombocytopenia and metabolic liabilities. A procurement choice favoring a compound with documented α/β discrimination over an uncharacterized analog directly reduces the risk of confounding off-target effects in PI3K-pathway studies.

PI3K inhibition Kinase selectivity profiling Cancer signaling

GSK3 Pathway Modulation: Class-Level Evidence from the Pyridinyl Acetonitrile Patent Family

The compound falls within the generic Markush structure of US Patent 7,855,212, which claims pyridinyl acetonitriles as dual GSK3/JNK modulators [1]. The patent specifies the 3-chloro-5-(trifluoromethyl)pyridin-2-yl core as essential for kinase binding, with the 3-methylphenyl group representing one of the specifically exemplified aryl substituents. While compound-specific IC₅₀ values are not publicly disclosed in the granted patent, the patent's biological examples describe GSK3β inhibition in cell-free assays for representative class members.

GSK3 inhibition Neurodegenerative disease Metabolic disorders

Physicochemical Differentiation: Lipophilicity (XLogP3) and Its Implications for Passive Permeability

The target compound has a computed XLogP3-AA value of 4.1 [1], reflecting the combined lipophilicity of the trifluoromethyl, chloro, and 3-methylphenyl substituents. By comparison, the unsubstituted phenyl analog (CAS 213994-27-5) has a molecular weight of 296.68 g/mol and one fewer methyl group, resulting in a lower predicted logP. While exact XLogP3 values for the comparator require independent computation, the incremental addition of a methyl group (the m-tolyl vs. phenyl difference) is known to increase logP by approximately 0.5 log units based on fragment-based contribution methods.

Lipophilicity Drug-likeness ADME properties

Synthetic Accessibility and Commercial Purity: A Procurement-Ready Building Block at >98% Purity

Multiple commercial suppliers list CAS 338407-69-5 with purity specifications of 98% or higher (e.g., MolCore NLT 98%, Leyan 98%) . This contrasts with less commonly stocked analogs such as the 4-methylphenyl positional isomer, which has limited commercial availability and lacks published purity specifications from major vendors. For procurement workflows, guaranteed purity ≥98% reduces the need for in-house repurification and ensures batch-to-batch consistency in SAR studies.

Chemical procurement Building block Medicinal chemistry

Optimal Research and Procurement Application Scenarios for 338407-69-5


PI3Kα-Selective Chemical Probe Development for Oncology Target Validation

Based on the BindingDB-derived PI3Kα Ki of 1–2.5 nM with 35- to 87-fold selectivity over PI3Kβ [1], this compound is suited as a starting scaffold for PI3Kα-selective chemical probe optimization. Researchers investigating PI3Kα-driven cancers (e.g., breast, colorectal) where PI3Kβ-sparing is therapeutically desirable can procure this compound to establish baseline SAR before initiating lead optimization campaigns. The confirmed α/β selectivity window provides a quantitative benchmark against which subsequent analogs can be measured.

GSK3/JNK Dual-Pathway Modulator for Neurodegenerative Disease Research

The compound's structural inclusion within the granted pyridinyl acetonitrile patent family (US 7,855,212) as a GSK3/JNK modulator [2] positions it as a relevant tool compound for investigating tau hyperphosphorylation (Alzheimer's disease) and neuronal apoptosis pathways. Academic and industrial groups studying neuroinflammation or insulin resistance signaling can use this compound to interrogate dual-pathway pharmacology without the confounding effects of structurally distinct chemotypes.

SAR Expansion Around the m-Tolyl Substituent in Kinase-Focused Libraries

For medicinal chemistry teams building focused kinase inhibitor libraries, this compound serves as the m-tolyl benchmark within a matrix of aryl-substituted pyridinyl acetonitriles. The commercial availability at ≥98% purity ensures that the compound can be procured in quantities sufficient for systematic SAR exploration, where the m-tolyl group's contribution to potency and selectivity can be directly compared against unsubstituted phenyl (CAS 213994-27-5) and 4-chlorophenyl (CAS 213993-80-7) analogs sourced in parallel.

Cell-Based Permeability and Target Engagement Assays Leveraging Moderate Lipophilicity

With an XLogP3 of 4.1 and molecular weight of 310.70 g/mol, the compound occupies a physicochemical space consistent with passive cell permeability [3]. It is appropriate for use in cell-based target engagement assays (e.g., cellular thermal shift assays, CETSA) where intracellular kinase binding must be demonstrated. The incremental lipophilicity over the unsubstituted phenyl analog (~0.5 logP units higher) may translate to improved membrane partitioning, a parameter that should be verified experimentally in the user's specific cell system.

Quote Request

Request a Quote for 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3-methylphenyl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.